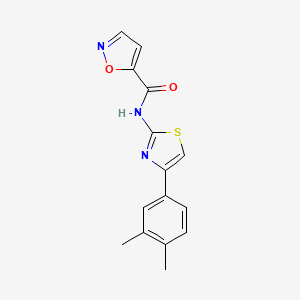

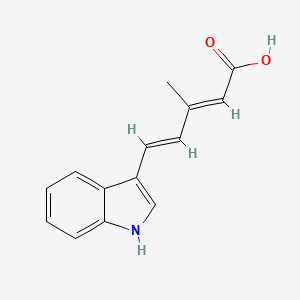

3-氟-N-(2-(呋喃-2-基)-2-羟丙基)-4-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide is a structurally complex molecule that may be related to various pharmacological studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their potential uses in medical and chemical research. For instance, the radiosynthesis of a PET radiotracer for the glycine transporter GlyT-2 is described, which shares some structural features with the compound . Additionally, structural investigations of benzamide derivatives with fluoro and methoxy groups are highlighted, which can be relevant to understanding the molecular interactions and crystal packing of similar compounds . Furthermore, the synthesis and biological evaluation of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives are discussed, indicating the potential antibacterial and antifungal activities of such molecules .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can provide insights into the potential synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide. For example, a one-pot, two-step method was used to synthesize a novel analog of a benzamide derivative for PET radiotracer applications . This method involved the radiofluorination of a di-p-tosylate precursor, followed by coupling with a hydroxy-methoxy benzamide derivative. Similarly, the synthesis of phenoxypropanamide derivatives from 3,4-Difluoronirobenzene as a starting material resulted in high yield and purity, suggesting a controlled reaction pathway with minimal side reactions .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and interaction with biological targets. Crystal structure analysis can reveal the importance of hydrogen bonds and atom-atom contacts, as seen in the study of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its derivatives . Such analysis can be applied to understand the molecular interactions and stability of 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can shed light on the reactivity of functional groups present in 3-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamide. The formation of the PET radiotracer involved nucleophilic substitution reactions and the use of specific catalysts and conditions to achieve high radiochemical purity . Understanding these reactions can inform the synthesis and modification of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the final PET radiotracer product was prepared as a sterile saline solution suitable for in vivo use, indicating considerations for solubility and bioavailability . The synthesized phenoxypropanamide derivatives were characterized by NMR and mass spectral data, which are essential for confirming the chemical structure and purity of the compounds . These properties are critical for the practical application of such molecules in biological systems.

科学研究应用

抗癌和抗血管生成活性

具有结构相似性的化合物,特别是那些包含呋喃和苯甲酰胺部分的化合物,已被评估其抗癌和抗血管生成活性。例如,新型 3-芳基氨基苯并呋喃衍生物已显示出对癌细胞的显着抗增殖活性,并在体外和体内具有有效的血管破坏特性。这些化合物靶向微管蛋白上的秋水仙碱位点,诱导细胞凋亡,并已在小鼠模型中显示出有希望的抗肿瘤活性,与已知的抗癌剂相当 (Romagnoli 等人,2015)。

影像和诊断应用

已合成并评估了氟-18 标记的苯甲酰胺类似物作为 PET 成像的配体,以评估实体瘤的 sigma-2 受体状态。这些研究旨在提高诊断准确性和肿瘤检测,突出氟化化合物在开发具有高肿瘤摄取率和可接受的肿瘤/正常组织比率的显像剂中的作用 (Tu 等人,2007)。

合成和药物化学

研究还集中在合成用于药物应用的新型化合物上。例如,苯乙烯呋喃到萘的光重排在碱诱导下,为合成非对称双取代萘提供了新方法,这些萘可用作药物合成和材料科学中的中间体 (Ho 等人,2011)。另一项研究详细阐述了神经阻滞剂的 omega-[18F]氟代烷基类似物的合成,强调了氟化化合物在创建有效的 D2-多巴胺受体示踪剂中的潜力,这可能有助于神经系统疾病的诊断和治疗 (Hatano 等人,1990)。

属性

IUPAC Name |

3-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO4/c1-15(19,13-4-3-7-21-13)9-17-14(18)10-5-6-12(20-2)11(16)8-10/h3-8,19H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGMSJPTRKAUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)

![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)

![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)